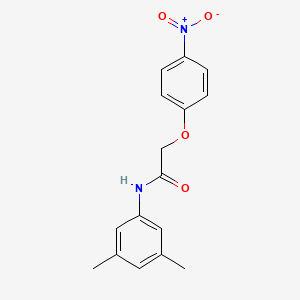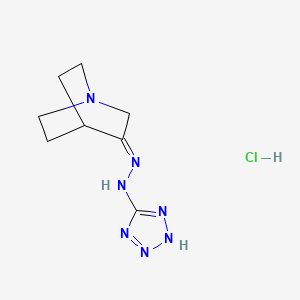
quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative of quinuclidin-3-one, which is a bicyclic heterocycle that has been widely used in the synthesis of various biologically active compounds. The synthesis of this compound is a crucial step in the development of new pharmaceuticals, as well as in the study of the mechanisms of action of various drugs.
作用机制
The mechanism of action of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and it has also been shown to exhibit antiviral activity against various viruses. In addition, it has been shown to exhibit anti-inflammatory activity and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
未来方向
There are several future directions for research on quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride. One area of research is the development of new pharmaceuticals based on this compound, which could be used to treat a range of diseases. Another area of research is the study of the mechanisms of action of this compound, which could lead to a better understanding of various biological processes. Additionally, further studies are needed to explore the potential applications of this compound in various fields, including agriculture and environmental science.
合成方法
The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a multi-step process that involves the reaction of quinuclidin-3-one with hydrazine hydrate to form quinuclidin-3-one hydrazone. The hydrazone is then reacted with sodium azide to form the corresponding tetrazole derivative, which is then converted to the hydrochloride salt by reaction with hydrochloric acid. The synthesis of this compound has been optimized to achieve high yields and purity, and various methods have been developed to improve the efficiency of the process.
科学研究应用
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-3-15-4-2-6(1)7(5-15)9-10-8-11-13-14-12-8;/h6H,1-5H2,(H2,10,11,12,13,14);1H/b9-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVQENBLFFXSN-VILQZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC3=NNN=N3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC3=NNN=N3)/C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

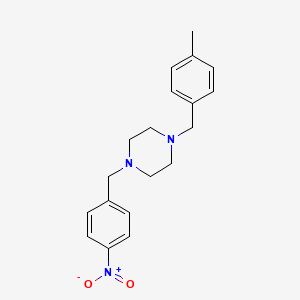
![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
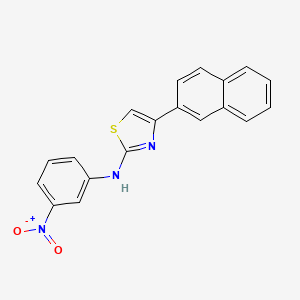
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

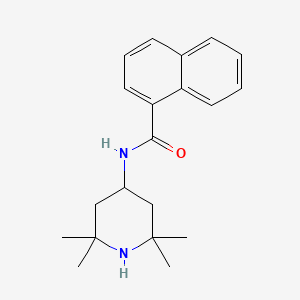
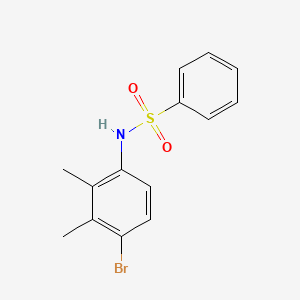
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
